D-Arabinopyranosyl thiosemicarbazide
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Description
D-Arabinopyranosyl thiosemicarbazide is a chemical compound . Thiosemicarbazide derivatives, including this compound, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .
Synthesis Analysis
Thiosemicarbazides are usually obtained by the condensation of a thiosemicarbazide with an aldehyde or ketone . The compounds are meticulously designed, synthesized, and subjected to meticulous characterization using various spectroscopic methods such as FT-IR, 1 H-NMR, 13 C-NMR, and elemental analysis .Chemical Reactions Analysis
Thiosemicarbazide derivatives are synthesized not only as potential bioactive molecules but also as precursors for the synthesis of heterocyclic compounds, such as thiadiazoles, oxadiazoles, and triazoles . The thermal stability and thermal degradation of thiosemicarbazide derivatives were determined, and most of the derivatives underwent two-stage thermal decomposition .Safety and Hazards
Future Directions
Thiosemicarbazide derivatives, including D-Arabinopyranosyl thiosemicarbazide, have potential applications in the treatment of diseases caused by bacteria and parasites. Laboratories all over the world are still working on finding new, effective methods of pharmacotherapy . The search for new antibacterial compounds is still a huge challenge for scientists .
Properties
IUPAC Name |
[[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPYSHFPHKLJM-ZRMNMSDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)NNC(=S)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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